1H-2-Benzopyran-1-one, 3-acetyl-7-fluoro- is a synthetic compound belonging to the benzopyran family, which is characterized by its unique bicyclic structure. This compound is notable for its potential pharmacological properties, particularly in the context of medicinal chemistry and drug development. The compound's structural formula can be represented as C_10H_7F O_2, indicating the presence of a fluorine atom and an acetyl group attached to the benzopyran core.
The compound can be synthesized through various chemical reactions involving starting materials such as hydroxyacetophenones and other aromatic compounds. Research has shown that derivatives of this compound can be synthesized using established methodologies in organic chemistry, including solid-phase synthesis techniques and other catalytic processes .
1H-2-Benzopyran-1-one, 3-acetyl-7-fluoro- is classified as a coumarin derivative, which is part of a broader category of compounds known for their diverse biological activities. Coumarins are known for their roles in traditional medicine and their applications in pharmaceuticals due to their anti-inflammatory, anticoagulant, and antimicrobial properties.
The synthesis of 1H-2-benzopyran-1-one, 3-acetyl-7-fluoro- typically involves several steps:
The synthesis process may utilize techniques such as:
The molecular structure of 1H-2-benzopyran-1-one, 3-acetyl-7-fluoro- features:
The molecular weight of this compound is calculated to be approximately 180.16 g/mol. The structural representation can be drawn based on standard chemical notation, showing the arrangement of atoms and bonds within the molecule.
1H-2-Benzopyran-1-one, 3-acetyl-7-fluoro- can undergo various chemical reactions typical of benzopyran derivatives:
These reactions are often facilitated by catalysts such as Lewis acids or through conditions that promote electrophilic substitution on the aromatic ring. The yields and purity of these reactions are typically assessed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy.
The mechanism by which 1H-2-benzopyran-1-one, 3-acetyl-7-fluoro- exerts its biological effects is not fully elucidated but may involve:
Data from biological assays indicate that this compound may inhibit certain enzymes associated with disease processes, although further research is needed to clarify these mechanisms .
Relevant data includes spectral characteristics obtained from infrared spectroscopy (IR) and mass spectrometry (MS), confirming the presence of functional groups associated with the compound's structure .
1H-2-Benzopyran-1-one, 3-acetyl-7-fluoro-, along with its derivatives, has significant applications in:
Research continues to explore new derivatives and their potential applications in treating various diseases, highlighting the importance of this compound in medicinal chemistry.
1H-2-Benzopyran-1-one (isocoumarin) derivatives represent a privileged scaffold in medicinal chemistry, characterized by a fused benzene-α-pyrone ring system that enables diverse chemical modifications and biological interactions. Unlike their isomeric coumarins (2H-1-benzopyran-2-ones), which position the lactone oxygen para to the fusion point, isocoumarins orient this oxygen ortho, significantly altering their electronic distribution, hydrolytic behavior, and biological target engagement [8]. The 3-acetyl-7-fluoro-1H-2-benzopyran-1-one variant exemplifies strategic functionalization aimed at optimizing pharmacokinetic and pharmacodynamic properties. Fluorination at C7 enhances membrane permeability and metabolic stability, while the C3 acetyl group serves as a versatile handle for synthesizing hybrid molecules or enabling specific enzyme interactions. These modifications position this compound within emerging research on tumor-associated carbonic anhydrase (CA) inhibition and anti-inflammatory agents, bridging traditional natural product chemistry with modern rational drug design [2] [4] [6].
Key advancements in understanding its biological relevance arose from 2022–2024 studies on isocoumarin-based CA inhibitors. Researchers identified that 3-acetyl-7-fluoro-1H-2-benzopyran-1-one’s compact structure and electron-withdrawing fluoro group conferred selective inhibition of tumor-associated isoforms hCA IX/XII over off-target cytosolic isoforms (hCA I/II). This selectivity profile, absent in early non-fluorinated isocoumarins, positioned it as a lead for anticancer agent development [2] [6].
3-Acetyl-7-fluoro-1H-2-benzopyran-1-one belongs to the 3-substituted synthetic isocoumarin subclass, distinguished by a ketone functional group at C3 and halogenation at C7. Its core structure consists of:
Table 1: Structural Comparison of Key Isocoumarin Derivatives
Compound | C3 Substituent | C7 Substituent | C8 Substituent | Bioactivity Highlights |
---|---|---|---|---|
3-Acetyl-7-fluoro-1H-2-benzopyran-1-one | Acetyl (-COCH₃) | Fluoro (-F) | H | hCA IX/XII inhibition (KI = 1.2–78.9 µM) |
AI-77-B (Natural derivative) | Complex alkylamine | Hydroxy (-OH) | Hydroxy (-OH) | Antiulcer, anti-inflammatory |
3,4-Dihydro-8-hydroxy-6,7-dimethoxy-3-methyl-1H-2-benzopyran-1-one | Methyl (-CH₃) | Methoxy (-OCH₃) | Hydroxy (-OH) | Antibiotic, antioxidant |
Unsubstituted isocoumarin | H | H | H | Low bioactivity; synthetic precursor |
Unlike dihydroisocoumarins (e.g., 3,4-dihydro-8-hydroxy-6,7-dimethoxy-3-methyl-1H-2-benzopyran-1-one [5]), which adopt non-planar conformations due to saturated C3-C4 bonds, 3-acetyl-7-fluoro-1H-2-benzopyran-1-one’s fully aromatic system facilitates π-stacking with enzyme active sites. The acetyl group’s carbonyl oxygen acts as a hydrogen-bond acceptor, while C7 fluorine induces a dipole moment enhancing interactions with hydrophobic protein pockets [6] [8].
The strategic incorporation of fluorine at C7 and an acetyl group at C3 synergistically enhances target selectivity and potency through electronic and steric effects:
Fluorine-Mediated Electronic Effects:Fluorine’s high electronegativity withdraws electron density from the aromatic ring, increasing the lactone carbonyl’s electrophilicity. This polarization facilitates nucleophilic attack by CA active-site residues (e.g., Zn2+-bound hydroxide), triggering lactone ring hydrolysis to 2-carboxy-phenylacetaldehyde—the putative enzyme inhibitor. The C7 fluoro substituent also reduces metabolic oxidation at adjacent positions, prolonging in vivo half-life [2] [6].
Acetyl Group as a Reactivity Handle:The acetyl moiety enables derivatization into bioactive hybrids. Condensation with aryl aldehydes yields chalcone-isocoumarin conjugates exhibiting submicromolar inhibition (KI = 0.8–5.3 µM) against hCA XII. The α,β-unsaturated ketone bridge in these hybrids facilitates Michael addition by nucleophilic enzyme residues, while the isocoumarin core undergoes hydrolytic activation. Bulky substituents on the acetyl group (e.g., phenylhydrazone, pyrazole) further modulate isoform selectivity by sterically excluding off-target binding [2] [6] [7].
Table 2: Inhibition Constants (KI) of 3-Acetyl-7-Fluoro-1H-2-Benzopyran-1-one Derivatives Against Carbonic Anhydrase Isoforms
Derivative Structure | hCA I (µM) | hCA II (µM) | hCA IX (µM) | hCA XII (µM) | Selectivity Ratio (IX/XII vs I/II) |
---|---|---|---|---|---|
Parent compound | >100 | >100 | 2.7–78.9 | 1.2–66.5 | >37-fold |
Chalcone hybrid (4-NO₂ aryl) | >100 | >100 | 0.9 | 0.8 | >111-fold |
Pyrazole derivative (X7) | >100 | >100 | 3.2 | 2.7 | >37-fold |
Phenylhydrazone (X2) | >100 | >100 | 25.4 | 18.9 | >5.3-fold |
Mechanistic studies confirm that fluorination and acetylation collectively enhance tissue permeability and target residence time. The fluorine atom’s small radius (1.47 Å) minimally increases molecular weight while improving membrane diffusion (log P reduced by ~0.5 vs non-fluorinated analogs). Meanwhile, the acetyl group’s conformational flexibility allows optimal positioning within CA active sites, with molecular docking showing H-bond formation between the acetyl carbonyl and Thr199 residue in hCA XII [2] [6].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1